(1S)-3,3-difluorocyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC13785849
Molecular Formula: C7H10F2O2
Molecular Weight: 164.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10F2O2 |
|---|---|
| Molecular Weight | 164.15 g/mol |
| IUPAC Name | (1S)-3,3-difluorocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)/t5-/m0/s1 |
| Standard InChI Key | GSVZSOJKYXYXAX-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@@H](CC(C1)(F)F)C(=O)O |
| SMILES | C1CC(CC(C1)(F)F)C(=O)O |
| Canonical SMILES | C1CC(CC(C1)(F)F)C(=O)O |
Introduction
(1S)-3,3-difluorocyclohexane-1-carboxylic acid is a fluorinated compound belonging to the class of cyclohexane derivatives. It features a unique structure with two fluorine atoms and a carboxylic acid functional group, imparting distinctive chemical properties and potential applications in medicinal chemistry and materials science. This compound is classified under the broader category of fluorinated organic compounds, known for their stability and unique reactivity due to the electronegative nature of fluorine atoms.
Synthesis and Preparation
The synthesis of (1S)-3,3-difluorocyclohexane-1-carboxylic acid involves fluorination processes that require careful control of reaction conditions, such as temperature and pressure, to minimize by-products and maximize yield. Advanced catalytic systems can enhance the efficiency of these reactions.
Applications and Mechanism of Action
This compound is particularly interesting for pharmaceutical applications due to its enhanced metabolic stability in biological systems. The presence of fluorine atoms alters the electronic properties of the molecule, potentially enhancing its interaction with enzymes or receptors in biological pathways, making it a candidate for studies related to enzyme inhibition and drug development.
Research Findings
Research on fluorinated compounds like (1S)-3,3-difluorocyclohexane-1-carboxylic acid highlights the impact of fluorine substitution on molecular conformation and properties. For instance, studies on 1,3-difluorinated alkanes show that fluorine substitution significantly influences alkane chain conformation, with a notable dependence on the polarity of the medium .
Conformational Analysis Table
| Compound | Conformational Profile | Influence of Fluorination |
|---|---|---|
| 1,3-Difluoropropane | Strongly biased toward gg(l) conformations | Influences chain conformation significantly |
| anti- and syn-2,4-difluoropentane | Conformational effect magnified upon chain extension | Depends on solvent polarity |
Safety and Handling
Handling (1S)-3,3-difluorocyclohexane-1-carboxylic acid requires caution due to its potential to cause skin irritation and serious eye irritation .
Safety Information Table
| Hazard | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
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